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Compound of Interest

3-tert-Butylsulfanyl-pyridine-2-
Compound Name:
carbonitrile

Cat. No.: B016106

An in-depth analysis of the spectroscopic data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
reveals key structural features and provides a basis for its characterization. This technical
guide presents a summary of available spectroscopic data, outlines a plausible experimental
protocol for its synthesis, and offers visualizations to clarify the experimental workflow. While a
complete, published set of spectral data from a single source is not readily available in the
public domain, this guide synthesizes information from commercial suppliers and analogous
chemical structures to provide a comprehensive overview for researchers, scientists, and drug
development professionals.

Physicochemical Properties

Basic physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are
summarized in Table 1. This data is crucial for handling, storage, and experimental design.

Table 1: Physicochemical Data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
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Property Value

Molecular Formula C10H12N2S

Molecular Weight 192.28 g/mol

CAS Number 178811-40-0

Appearance Solid

Melting Point 38.3-38.6 °C

Boiling Point 322.7 °C at 760 mmHg

Density 1.11 g/cm3

Solubility Dichloromethane, Ethyl Acetate

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and
characterization of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. The expected spectral data,
based on its chemical structure, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the
aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the
molecule, with characteristic shifts for the pyridine ring carbons, the nitrile carbon, and the
carbons of the tert-butyl group.

Note: Experimentally obtained NMR data for this specific compound is not publicly available.
The expected chemical shifts are based on computational predictions and analysis of similar
structures.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups
present in the molecule.
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Table 2: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~—?)
C=N (Nitrile) ~2220-2240

C-H (Aromatic) ~3000-3100

C-H (Aliphatic) ~2850-3000

C=C, C=N (Pyridine ring) ~1400-1600

C-S ~600-800

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular
ion peak [M]* would be observed at m/z 192.28. Fragmentation patterns would likely involve
the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

While a specific, detailed synthesis protocol for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is
not widely published, a plausible synthetic route can be devised based on common organic
chemistry reactions. A potential method involves the nucleophilic aromatic substitution of a
suitable pyridine precursor.

Proposed Synthesis of 3-tert-Butylsulfanyl-pyridine-2-
carbonitrile

Reaction: 3-Halo-pyridine-2-carbonitrile with sodium tert-butylthiolate.
Reagents and Materials:
o 3-Bromo-pyridine-2-carbonitrile (or 3-Chloro-pyridine-2-carbonitrile)

o Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like
sodium hydride)
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e Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

e Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-pyridine-2-carbonitrile
in the chosen anhydrous solvent.

e Add sodium tert-butylthiolate to the solution portion-wise at room temperature.

 Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and
monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain pure 3-tert-
Butylsulfanyl-pyridine-2-carbonitrile.

Characterization: The identity and purity of the synthesized compound should be confirmed
using the spectroscopic methods outlined above (*H NMR, 13C NMR, IR, and Mass
Spectrometry).

Visualizations

To further clarify the proposed experimental workflow, a diagram generated using Graphviz is
provided below.
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Click to download full resolution via product page
Caption: Proposed synthesis workflow for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Disclaimer: The provided spectroscopic data and experimental protocol are based on chemical
principles and data for analogous compounds. Experimental validation is required for
confirmation.

 To cite this document: BenchChem. [Spectroscopic data of 3-tert-Butylsulfanyl-pyridine-2-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016106#spectroscopic-data-of-3-tert-butylsulfanyl-
pyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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